N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide is a versatile chemical compound with promising applications in scientific research. Its unique structure and properties make it a potential candidate for drug development, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide typically involves the reaction of cyclopropylamine with 2-hydroxycyclobutanone in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor signaling.
Comparison with Similar Compounds
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide can be compared with other similar compounds, such as:
N-cyclopropylacetamide: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
N-(2-hydroxycyclobutyl)acetamide: Lacks the cyclopropyl group, affecting its stability and interaction with molecular targets.
The presence of both the cyclopropyl and 2-hydroxycyclobutyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6(11)10(7-2-3-7)8-4-5-9(8)12/h7-9,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPMBCGOZCYMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.